molecular formula C20H18ClNO2 B11453131 3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide CAS No. 853311-95-2

3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide

Cat. No.: B11453131
CAS No.: 853311-95-2
M. Wt: 339.8 g/mol
InChI Key: QSDANHRGOJYGLJ-UHFFFAOYSA-N
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Description

3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide is a complex organic compound that features a chlorophenyl group, a furyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furyl Intermediate: The initial step involves the synthesis of a furyl intermediate through a reaction between a chlorophenyl compound and a furan derivative under controlled conditions.

    Amidation Reaction: The furyl intermediate is then subjected to an amidation reaction with 3-methylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

853311-95-2

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(3-methylphenyl)propanamide

InChI

InChI=1S/C20H18ClNO2/c1-14-3-2-4-17(13-14)22-20(23)12-10-18-9-11-19(24-18)15-5-7-16(21)8-6-15/h2-9,11,13H,10,12H2,1H3,(H,22,23)

InChI Key

QSDANHRGOJYGLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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